Borussertib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

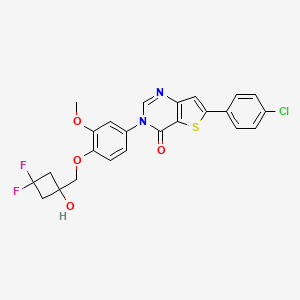

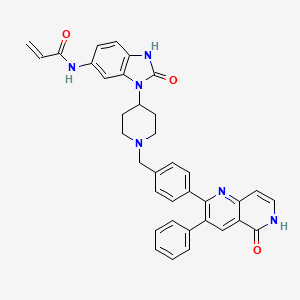

Le Borussertib est un inhibiteur covalent-allostérique de la protéine kinase Akt (également connue sous le nom de protéine kinase B). Développé comme un composé de première classe, il a suscité un grand intérêt en raison de sa puissante activité contre Akt. Plus précisément, il inhibe Akt wt (de type sauvage) avec une valeur IC50 impressionnante de 0,8 nM et une valeur Ki de 2,2 nM . Akt joue un rôle crucial dans la survie, la croissance et la prolifération cellulaires, faisant du this compound une cible prometteuse pour la recherche et les applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Borussertib’s applications span various scientific domains:

Cancer Research: Investigating its effects on tumor growth, metastasis, and drug resistance.

Cell Biology: Studying Akt signaling pathways and cellular responses.

Drug Development: Exploring its potential as an anticancer agent.

Analyse Biochimique

Biochemical Properties

Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .

Cellular Effects

This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway

Subcellular Localization

It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse du Borussertib ne sont pas largement documentées dans la littérature. Les services de synthèse personnalisée sont disponibles pour sa production rapide.

Méthodes de production industrielle : Malheureusement, les méthodes de production spécifiques à l'échelle industrielle pour le this compound restent confidentielles. Les chercheurs s'appuient principalement sur la synthèse personnalisée ou les laboratoires universitaires pour accéder à ce composé.

Analyse Des Réactions Chimiques

Types de réactions : Le Borussertib subit probablement diverses réactions chimiques, y compris, mais sans s'y limiter :

- Modification covalente : En tant qu'inhibiteur covalent-allostérique, il forme une liaison stable avec Akt.

- Régulation allostérique : Le this compound se lie à un site distinct de la poche de liaison de l'ATP, modifiant la conformation d'Akt et inhibant son activité.

Réactifs et conditions courants : Les réactifs et les conditions exacts utilisés dans la synthèse du this compound sont propriétaires. la compréhension de sa nature covalent-allostérique permet d'avoir un aperçu de sa conception.

Produits principaux : Le produit principal de l'interaction du this compound avec Akt est l'inhibition de l'activité kinase d'Akt. Cette perturbation affecte les voies de signalisation en aval impliquées dans la survie et la prolifération cellulaires.

4. Applications de la recherche scientifique

Les applications du this compound couvrent divers domaines scientifiques :

Recherche sur le cancer : Investigue ses effets sur la croissance tumorale, la métastase et la résistance aux médicaments.

Biologie cellulaire : Étude des voies de signalisation d'Akt et des réponses cellulaires.

Développement de médicaments : Explore son potentiel en tant qu'agent anticancéreux.

5. Mécanisme d'action

Le mécanisme du this compound implique :

Liaison covalente : Il forme une liaison covalente avec Akt, conduisant à une inhibition allostérique.

Effets en aval : En inhibant Akt, il perturbe les voies en aval comme mTOR et favorise l'apoptose.

Mécanisme D'action

Borussertib’s mechanism involves:

Covalent Binding: It forms a covalent bond with Akt, leading to allosteric inhibition.

Downstream Effects: By inhibiting Akt, it disrupts downstream pathways like mTOR and promotes apoptosis.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, le caractère unique du Borussertib réside dans son mode d'action covalent-allostérique. Les composés similaires peuvent inclure d'autres inhibiteurs d'Akt comme MK-2206 et GDC-0068.

Propriétés

IUPAC Name |

N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBRBOYWXDLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?

A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []

Q2: Has the interaction between this compound and AKT1 been structurally characterized?

A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.

Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?

A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.

Q4: Where can I find more detailed data about this compound?

A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)

![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)

![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)